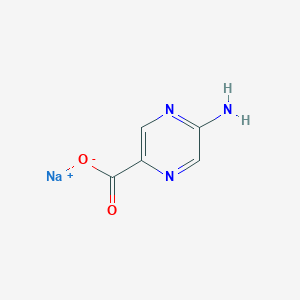

Sodium 5-aminopyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natrium-5-Aminopyrazin-2-carboxylat ist eine chemische Verbindung mit der Summenformel C₅H₄N₃NaO₂ und einem Molekulargewicht von 161,09 g/mol . Es wird hauptsächlich in Forschungs- und Entwicklungsumgebungen eingesetzt, insbesondere im Bereich der Pharmazeutika . Diese Verbindung ist für ihre Stabilität bekannt und wird häufig als Referenzstandard in verschiedenen chemischen Analysen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-5-Aminopyrazin-2-carboxylat beinhaltet typischerweise die Reaktion von 5-Aminopyrazin-2-carbonsäure mit Natriumhydroxid. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird durch Kristallisation isoliert . Die Reaktionsbedingungen sind im Allgemeinen mild, wobei die Temperatur auf Raumtemperatur bis leicht erhöhte Temperaturen gehalten wird.

Industrielle Produktionsverfahren: Im industriellen Maßstab folgt die Produktion von Natrium-5-Aminopyrazin-2-carboxylat einem ähnlichen Syntheseweg, jedoch mit optimierten Bedingungen, um die Ausbeute und Reinheit zu erhöhen. Die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsumgebungen gewährleistet die gleichbleibende Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Natrium-5-Aminopyrazin-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Pyrazinderivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Aminopyrazinderivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Pyrazinderivate, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und anderen bioaktiven Verbindungen sind .

Wissenschaftliche Forschungsanwendungen

Natrium-5-Aminopyrazin-2-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Pyrazinderivate verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-5-Aminopyrazin-2-carboxylat hängt in erster Linie mit seiner Rolle als Zwischenprodukt bei der Synthese bioaktiver Verbindungen zusammen. Im Falle von Favipiravir wird die Verbindung beispielsweise in ihre aktive Form metabolisiert, die die virale RNA-abhängige RNA-Polymerase hemmt und so die Virusreplikation verhindert . Die beteiligten molekularen Ziele und Pfade sind spezifisch für die bioaktiven Verbindungen, die aus Natrium-5-Aminopyrazin-2-carboxylat synthetisiert werden .

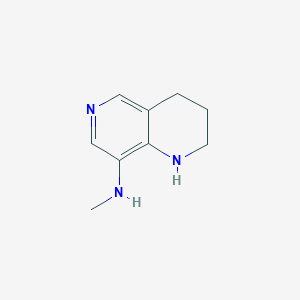

Ähnliche Verbindungen:

- 5-Aminopyrazin-2-carbonsäure

- Propyl-5-Aminopyrazin-2-carboxylat

- 3,6-Dichlorpyrazin-2-carbonitril

Vergleich: Natrium-5-Aminopyrazin-2-carboxylat ist aufgrund seiner Natriumsalzform einzigartig, die seine Löslichkeit und Stabilität im Vergleich zu seiner Stammsäure, 5-Aminopyrazin-2-carbonsäure, erhöht . Dies macht es für bestimmte Syntheseanwendungen und analytische Zwecke besser geeignet. Darüber hinaus unterstreicht seine Rolle als Zwischenprodukt bei der Synthese von antiviralen Medikamenten wie Favipiravir seine Bedeutung in der pharmazeutischen Chemie .

Wirkmechanismus

The mechanism of action of Sodium 5-aminopyrazine-2-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of favipiravir, for example, the compound undergoes metabolic conversion to its active form, which inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication . The molecular targets and pathways involved are specific to the bioactive compounds synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

- 5-aminopyrazine-2-carboxylic acid

- Propyl 5-aminopyrazine-2-carboxylate

- 3,6-dichloropyrazine-2-carbonitrile

Comparison: Sodium 5-aminopyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent acid, 5-aminopyrazine-2-carboxylic acid . This makes it more suitable for certain synthetic applications and analytical purposes. Additionally, its role as an intermediate in the synthesis of antiviral drugs like favipiravir highlights its importance in medicinal chemistry .

Eigenschaften

Molekularformel |

C5H4N3NaO2 |

|---|---|

Molekulargewicht |

161.09 g/mol |

IUPAC-Name |

sodium;5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |

InChI-Schlüssel |

IDBXPDCWZAYRIC-UHFFFAOYSA-M |

Kanonische SMILES |

C1=C(N=CC(=N1)N)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)

![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)

![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)